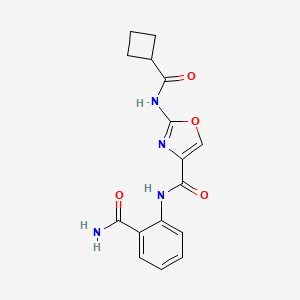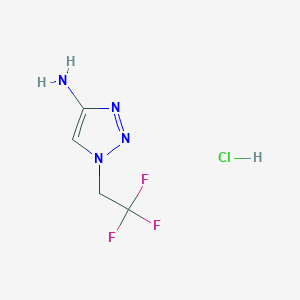![molecular formula C26H19FN4O2 B2522346 5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921821-40-1](/img/structure/B2522346.png)
5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of antiallergic 5-oxo-5H- benzopyrano[2,3-b]pyridines involves starting from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes and then introducing various substituents to enhance biological activity . Similarly, the synthesis of N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide was achieved through a reaction involving microwave irradiation, indicating a potential route for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of pyrazolo-pyridine derivatives is characterized by a fused ring system, which in some cases, such as the N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, shows that all atoms except for two adjacent carbon atoms lie in one plane . This planarity can influence the molecule's ability to interact with biological targets.
Chemical Reactions Analysis
The reactivity of such compounds is often explored in the context of their biological activity. For example, the antiallergic activity of synthesized benzopyrano[2,3-b]pyridines was tested in a reaginic PCA test in rats, showing that the activity was influenced by the substituents at specific positions on the ring system . The chemical reactivity is also tailored to inhibit specific enzymes, as seen in the synthesis of pyrazolo[1,5-a]pyrimidin-3-carboxamides, which were tested for inhibition of cathepsins B and K .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the crystal packing of antipyrine-like derivatives is stabilized by a combination of hydrogen bonds and π-interactions, which are significant for the solid-state properties and could influence solubility and stability . The crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound with a similar fluorinated phenyl group as in the compound of interest, was determined to understand its interaction with cancer cell lines .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines and their substituted amides highlights a methodological approach to creating complex molecules with potential biological activities. This type of synthesis involves reactions with various primary and secondary amines to form novel amide compounds, demonstrating the versatility of pyrazole derivatives in chemical synthesis (Eleev, Kutkin, & Zhidkov, 2015).
Research on the functionalization reactions of pyrazole carboxylic acids and their derivatives with diaminopyridine explores the chemical reactivity and potential to generate compounds with unique structural features, indicating the importance of these reactions in producing compounds with potential pharmaceutical applications (Yıldırım, Kandemirli, & Demir, 2005).
Biological Activities
Novel benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized and tested for their anti-influenza A virus activity, revealing significant antiviral activities against bird flu influenza (H5N1). This research underscores the potential of pyrazole derivatives in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
The development of antiallergic compounds based on the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines illustrates the therapeutic potential of pyrazole and pyridine derivatives in treating allergic reactions and conditions, demonstrating the broad pharmacological applications of these chemical structures (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Propriétés
IUPAC Name |
5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O2/c27-22-13-7-8-14-23(22)28-25(32)20-16-30(15-18-9-3-1-4-10-18)17-21-24(20)29-31(26(21)33)19-11-5-2-6-12-19/h1-14,16-17H,15H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLIINPGXLIFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

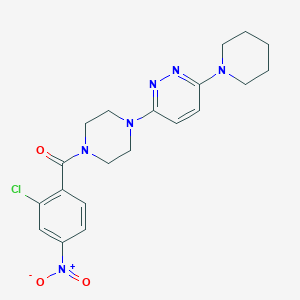
![8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2522265.png)
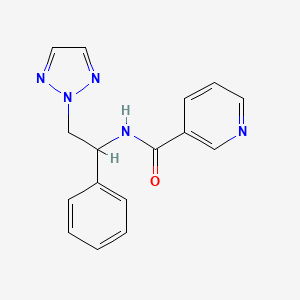
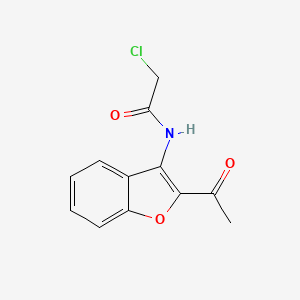
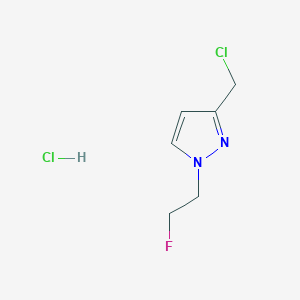
![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2522273.png)
![1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2522274.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2522275.png)

![{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine dihydrochloride](/img/structure/B2522279.png)
![4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B2522280.png)
